2'-Fluoro-2',3'-dideoxyadenosine 2'-Fluoro-2',3'-dideoxyadenosine
Brand Name: Vulcanchem
CAS No.: 110143-05-0
VCID: VC20787487
InChI: InChI=1S/C10H12FN5O2/c11-6-1-5(2-17)18-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h3-6,10,17H,1-2H2,(H2,12,13,14)/t5-,6+,10+/m0/s1
SMILES: C1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)CO
Molecular Formula: C10H12FN5O2
Molecular Weight: 253.23 g/mol

2'-Fluoro-2',3'-dideoxyadenosine

CAS No.: 110143-05-0

Cat. No.: VC20787487

Molecular Formula: C10H12FN5O2

Molecular Weight: 253.23 g/mol

* For research use only. Not for human or veterinary use.

2'-Fluoro-2',3'-dideoxyadenosine - 110143-05-0

Specification

CAS No. 110143-05-0
Molecular Formula C10H12FN5O2
Molecular Weight 253.23 g/mol
IUPAC Name [(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-fluorooxolan-2-yl]methanol
Standard InChI InChI=1S/C10H12FN5O2/c11-6-1-5(2-17)18-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h3-6,10,17H,1-2H2,(H2,12,13,14)/t5-,6+,10+/m0/s1
Standard InChI Key KBEMFSMODRNJHE-BAJZRUMYSA-N
Isomeric SMILES C1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C(N=CN=C32)N)CO
SMILES C1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)CO
Canonical SMILES C1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)CO

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator